molecular formula C8H7F3N2 B3039661 5-(Trifluoromethyl)-1H,2H,3H-pyrrolo[2,3-B]pyridine CAS No. 1256790-88-1

5-(Trifluoromethyl)-1H,2H,3H-pyrrolo[2,3-B]pyridine

Cat. No.: B3039661
CAS No.: 1256790-88-1
M. Wt: 188.15
InChI Key: PVFIUMCGXKXVKL-UHFFFAOYSA-N
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Description

5-(Trifluoromethyl)-1H,2H,3H-pyrrolo[2,3-B]pyridine is a heterocyclic compound that contains a trifluoromethyl group attached to a pyrrolo[2,3-B]pyridine ring system.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the direct trifluoromethylation of pyrrolo[2,3-B]pyridine using trifluoromethylating agents such as trifluoromethyl iodide or trifluoromethyl sulfonate under specific reaction conditions .

Industrial Production Methods

Industrial production of 5-(Trifluoromethyl)-1H,2H,3H-pyrrolo[2,3-B]pyridine may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

5-(Trifluoromethyl)-1H,2H,3H-pyrrolo[2,3-B]pyridine can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include trifluoromethyl iodide, trifluoromethyl sulfonate, hydrogen peroxide, potassium permanganate, lithium aluminum hydride, and sodium borohydride. Reaction conditions typically involve controlled temperatures, solvents such as dichloromethane or acetonitrile, and catalysts like palladium or copper .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield trifluoromethyl-substituted pyridine oxides, while reduction may produce trifluoromethyl-substituted pyridine alcohols .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(Trifluoromethyl)-1H,2H,3H-pyrrolo[2,3-B]pyridine is unique due to its specific ring structure and the position of the trifluoromethyl group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

IUPAC Name

5-(trifluoromethyl)-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7F3N2/c9-8(10,11)6-3-5-1-2-12-7(5)13-4-6/h3-4H,1-2H2,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PVFIUMCGXKXVKL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNC2=C1C=C(C=N2)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7F3N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

188.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-(Trifluoromethyl)-1H,2H,3H-pyrrolo[2,3-B]pyridine
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